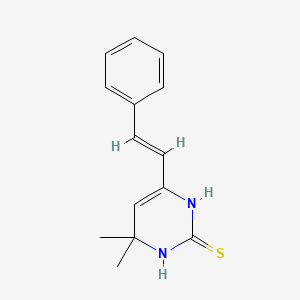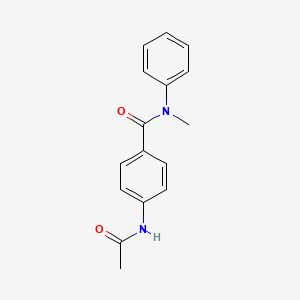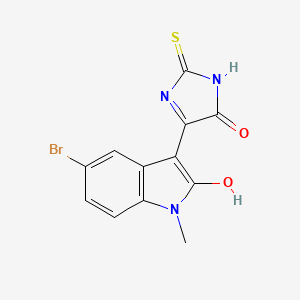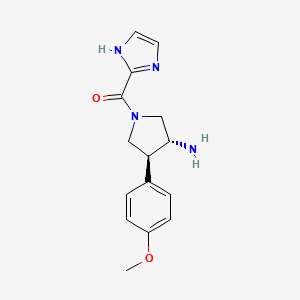![molecular formula C22H25NO6 B5557374 1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)
1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline, also known as EDPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EDPB belongs to the class of proline derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
The synthesis and catalytic applications of proline and its derivatives, including structures similar to "1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline," play a significant role in organic chemistry. For example, L-proline catalyzes three-component reactions for the synthesis of highly substituted thieno[3,2-c]thiopyran derivatives, showcasing its utility in facilitating complex chemical transformations (Indumathi & Perumal, 2010). Similarly, L-proline has been utilized as a catalyst in the construction of densely functionalized 4H-chromenes and the synthesis of structurally complex heterocyclic ortho-quinones, demonstrating its versatility in promoting environmentally friendly and highly efficient reactions (Li, Zhang, & Gu, 2012); (Rajesh, Bala, Perumal, & Menéndez, 2011).
Medicinal Chemistry Applications
In medicinal chemistry, analogues of proline, including those with modifications similar to "this compound," have been synthesized and evaluated as inhibitors of biological targets such as angiotensin-converting enzyme (ACE). These studies contribute to the development of new therapeutic agents for conditions like hypertension. For instance, modifications on proline to create 4-substituted analogues have shown to increase potency in vitro, with certain derivatives being evaluated clinically as antihypertensive agents (Krapcho et al., 1988).
Propiedades
IUPAC Name |
1-[[3-ethyl-2,6-dihydroxy-5-(2-phenoxyacetyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-2-14-11-16(19(24)13-29-15-7-4-3-5-8-15)21(26)17(20(14)25)12-23-10-6-9-18(23)22(27)28/h3-5,7-8,11,18,25-26H,2,6,9-10,12-13H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXYYCAWSWRSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1O)CN2CCCC2C(=O)O)O)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5557300.png)
![5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557303.png)
![(1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5557319.png)
![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)
![2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5557332.png)


![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)
![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)

![5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)

![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)
